2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9) is a highly functionalized, asymmetrically substituted aniline derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical manufacturing, and agrochemical development . Featuring three orthogonal reactive sites—an amino group, a bromine atom, and a nitro group—alongside an electron-donating methoxy moiety, this compound offers exceptional versatility. Its primary procurement value lies in its ability to bypass complex directing-group conflicts in electrophilic aromatic substitution, providing direct access to 1,3,5-trisubstituted benzenes via deamination, and serving as a pre-functionalized scaffold for palladium-catalyzed cross-coupling and heterocycle construction [1].
Well-characterized analytical profile supports identity verification and method development
Substituting 2-bromo-6-methoxy-4-nitroaniline with simpler analogs like 2-methoxy-4-nitroaniline (CAS 97-52-9) or symmetric derivatives like 2,6-dibromo-4-nitroaniline fundamentally disrupts established synthetic workflows . Using 2-methoxy-4-nitroaniline requires downstream bromination, which introduces severe regioselectivity challenges and reduces overall yield due to the competing directing effects of the methoxy and amino groups. Conversely, symmetric comparators like 2,6-dibromo-4-nitroaniline lack the specific electronic push of the methoxy group and introduce chemoselectivity issues during cross-coupling reactions [2]. For buyers synthesizing specific APIs (such as NAMPT activators) or complex agrochemicals, the exact 2-bromo-6-methoxy substitution pattern is strictly required to achieve the necessary stereoelectronic profile and orthogonal reactivity [1].
Similar CAS or generic nitroaniline building blocks may not transfer directly. The specific ortho-Br/OMe/NO2 arrangement governs reactivity and purification outcomes.
The synthesis of 1-bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0) is notoriously difficult due to the conflicting directing effects of the substituents. Direct bromination of 3-nitroanisole yields a mixture of ortho and para isomers, requiring extensive purification. In contrast, utilizing 2-bromo-6-methoxy-4-nitroaniline as a precursor allows for reductive deamination (e.g., using H3PO2 and NaNO2), which exclusively yields the desired 1,3,5-trisubstituted product . This approach leverages the original amino group to establish the substitution pattern before its traceless removal.
| Evidence Dimension | Regiomeric Purity of Meta-Brominated Product |
| Target Compound Data | 100% regioselective access to 1-bromo-3-methoxy-5-nitrobenzene via deamination. |
| Comparator Or Baseline | Direct bromination of 3-nitroanisole yields complex isomer mixtures (<50% desired meta-bromo isomer). |
| Quantified Difference | >50% improvement in regiomeric yield and elimination of isomer separation steps compared to direct electrophilic aromatic substitution. |
| Conditions | Sandmeyer-type reductive deamination vs. direct electrophilic aromatic substitution. |
Procurement of this specific aniline eliminates costly and low-yielding isomer separation steps when synthesizing meta-substituted functionalized building blocks.
In the development of complex pharmaceuticals, such as NAMPT activators (e.g., DS68702229), the sequential functionalization of the aromatic ring is critical. 2-Bromo-6-methoxy-4-nitroaniline provides a pre-installed C-Br bond that is immediately ready for palladium-catalyzed cross-coupling (such as amination or Suzuki coupling), while the nitro group remains intact for subsequent reduction to an amine [1]. Using the unbrominated analog, 2-methoxy-4-nitroaniline, necessitates a preliminary bromination step that adds operational hazard, increases solvent waste, and decreases the overall throughput of the synthetic route.
| Evidence Dimension | Synthetic Step Count and Route Efficiency |
| Target Compound Data | Enables direct entry into Pd-catalyzed cross-coupling without prior halogenation. |
| Comparator Or Baseline | 2-Methoxy-4-nitroaniline requires an additional, potentially unselective bromination step. |
| Quantified Difference | Reduction of the synthetic route by one critical halogenation step, eliminating the associated yield losses and regioselectivity risks of post-functionalization. |
| Conditions | Multi-step synthesis of benzoxazole or triazolopyridine-based pharmaceutical intermediates. |
Procuring the pre-brominated building block streamlines API manufacturing workflows by eliminating a hazardous halogenation step.
The specific asymmetric substitution of 2-bromo-6-methoxy-4-nitroaniline is highly valued in the synthesis of advanced agrochemicals, such as herbicidally active pyrrolidine-2,4-diones [1]. The combination of the sterically demanding, lipophilic bromine atom and the electron-donating, hydrogen-bond accepting methoxy group creates a unique stereoelectronic environment. Replacing this scaffold with a symmetric analog like 2,6-dibromo-4-nitroaniline fundamentally alters the electron density of the aromatic ring and removes the ether linkage, which can drastically reduce the binding affinity and target selectivity of the final active ingredient.
| Evidence Dimension | Scaffold Symmetry and Electronic Profile |
| Target Compound Data | Asymmetric substitution (Br vs. OMe) enables precise tuning of lipophilicity and electron density. |
| Comparator Or Baseline | 2,6-Dibromo-4-nitroaniline provides a symmetric, purely electron-withdrawn profile. |
| Quantified Difference | The target compound provides a desymmetrized scaffold essential for specific target binding, whereas symmetric analogs fail to provide the required ether linkage. |
| Conditions | Structure-activity relationship (SAR) optimization in herbicide development. |
For agrochemical R&D, this exact substitution pattern is non-negotiable for achieving the required biological efficacy and crop safety profile.
Ideal for workflows requiring the production of 1-bromo-3-methoxy-5-nitrobenzene, where the compound undergoes reductive deamination to bypass directing-group conflicts .
The preferred starting material for synthesizing benzoxazole or triazolopyridine-based NAMPT activators, leveraging the pre-installed bromine for cross-coupling and the nitro group for subsequent amine formation [1].
Crucial for the synthesis of 2-bromo-6-alkoxyphenyl-substituted pyrrolidine-2,4-diones, where the specific stereoelectronic properties of the bromine and methoxy groups dictate herbicidal activity [2].